molecular formula C18H22N4O3 B7561434 methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate

methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate

Cat. No. B7561434
M. Wt: 342.4 g/mol
InChI Key: RTQRBHUFXNNVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MK-2206 and is a potent inhibitor of the protein kinase Akt.

Mechanism of Action

MK-2206 inhibits Akt activity by binding to the PH domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MK-2206 has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This compound also inhibits tumor growth and metastasis in preclinical models. In addition, MK-2206 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using MK-2206 in lab experiments is its specificity for Akt inhibition, which allows for the study of Akt signaling pathways in cancer cells. However, one limitation is that MK-2206 may not be effective in all types of cancer, and its efficacy may be affected by the presence of other mutations or alterations in cancer cells.

Future Directions

There are several potential future directions for the use of MK-2206 in cancer treatment. One direction is the development of combination therapies that incorporate MK-2206 with other cancer treatments to enhance efficacy. Another direction is the investigation of the role of Akt signaling in other diseases, such as diabetes and neurodegenerative diseases. Finally, the development of new Akt inhibitors with improved efficacy and specificity may also be a future direction for research.

Synthesis Methods

The synthesis of MK-2206 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form 4-(cyclohexylamino)-3-nitrobenzoic acid. This intermediate is then reacted with hydrazine hydrate to form 5-amino-1-(4-cyclohexylamino-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Finally, this compound is treated with methyl iodide to form MK-2206.

Scientific Research Applications

MK-2206 has been extensively studied for its potential applications in cancer treatment. Akt is a protein kinase that is involved in cell survival, proliferation, and metabolism, and is often overexpressed in cancer cells. MK-2206 inhibits Akt activity, leading to cell death in cancer cells. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including breast, prostate, and ovarian cancer.

properties

IUPAC Name

methyl 5-amino-1-[4-(cyclohexylcarbamoyl)phenyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-25-18(24)15-11-20-22(16(15)19)14-9-7-12(8-10-14)17(23)21-13-5-3-2-4-6-13/h7-11,13H,2-6,19H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQRBHUFXNNVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.